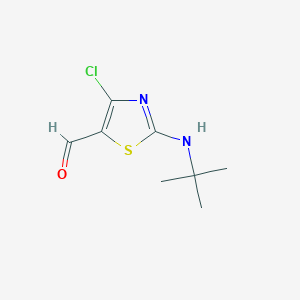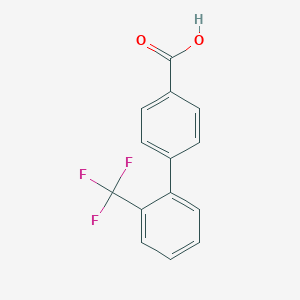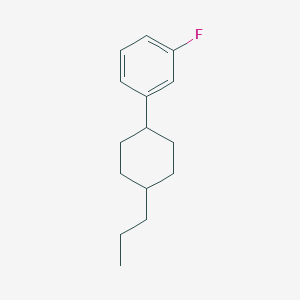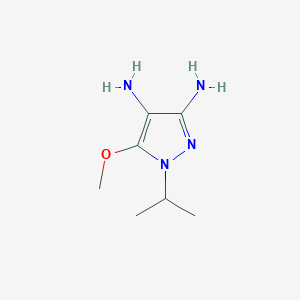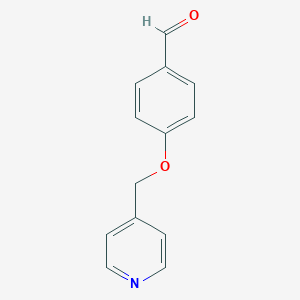
1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a unique chemical compound with the empirical formula C12H15N . It is part of a larger group of natural products known as isoquinoline alkaloids, in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
Molecular Structure Analysis
The molecular weight of this compound is 173.25 . The exact molecular structure is not provided in the available resources, but it is likely to be similar to other tetrahydroisoquinolines.Aplicaciones Científicas De Investigación
Anticancer Applications
1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline derivatives have been explored for their potential as anticancer agents. The tetrahydroisoquinoline moiety is a common feature in biologically active molecules, leading to the synthesis of analogs with modifications targeting antitumor and antimicrobial activities. These compounds have shown promising in vitro anticancer activity on various breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Biocatalysis
The biocatalytic potential of this compound derivatives has been investigated. A study on cyclohexylamine oxidase muteins showcased the synthesis of chiral 2-substituted tetrahydroquinolines derivatives with high enantiomeric excess, demonstrating the versatility of these compounds in biocatalysis (Yao et al., 2018).
Antimalarial Properties
Research has shown that this compound derivatives possess antimalarial properties. Certain analogues synthesized via base-catalyzed Pictet–Spengler reaction displayed moderate to high antiplasmodial activity against P. falciparum, suggesting their potential as antimalarial agents (Hanna et al., 2014).
Antimycobacterial Activity
These derivatives have also been evaluated for their antimycobacterial activities, with certain compounds showing significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis. This highlights their potential in treating tuberculosis and related bacterial infections (Senthilkumar et al., 2008).
Propiedades
IUPAC Name |
1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-11-9(3-1)7-8-13-12(11)10-5-6-10/h1-4,10,12-13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPVVOFDTSXFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C3=CC=CC=C3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468516 | |
| Record name | 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167781-50-2 | |
| Record name | 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)
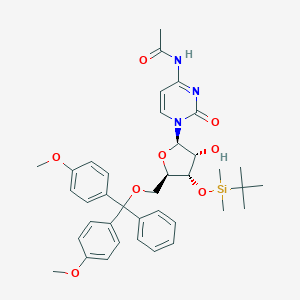

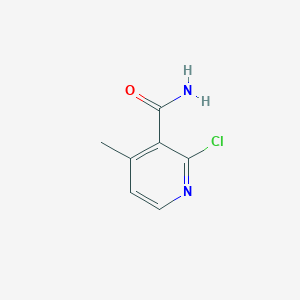

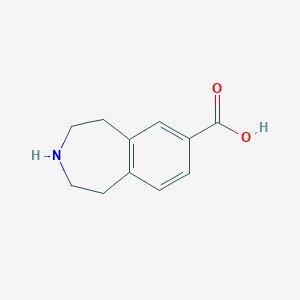
![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)
